3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
3-{5-[1-(Cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a substituted azetidine moiety. The oxadiazole ring is substituted at the 5-position with a 1-(cyclohexanesulfonyl)azetidin-3-yl group, introducing a sulfonyl group and a cyclohexane ring, which may enhance steric bulk and polarity.
Properties
IUPAC Name |
5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,14-6-2-1-3-7-14)20-10-13(11-20)16-18-15(19-23-16)12-5-4-8-17-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORTPVBIHJFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₀N₄O₃S, with a molecular weight of 348.4 g/mol. The compound features a pyridine ring fused with an oxadiazole moiety and a cyclohexanesulfonyl group attached to an azetidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1327316-69-7 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit various enzymes, potentially affecting pathways involved in cancer proliferation and other diseases.
- Receptor Interaction : The pyridine ring may interact with specific receptors in the body, leading to altered signaling pathways that can inhibit tumor growth or modulate immune responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further research in treating infections.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities of compounds similar to or including the target compound. Here are some notable findings:
- Antitumor Activity : In vitro assays have shown that derivatives featuring oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated selective inhibition of tumor cell growth without adversely affecting normal cells .
- Antimicrobial Properties : Research on related compounds has indicated potential efficacy against pathogens like Helicobacter pylori, which could be extrapolated to suggest similar activity for the target compound .
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. -
Case Study on Enzyme Inhibition :
Another investigation focused on the urease inhibitory activity of related oxadiazole compounds. Results showed that certain derivatives could inhibit urease activity effectively, which is crucial for developing treatments against Helicobacter pylori infections .
Comparative Analysis
A comparative analysis of this compound with other similar compounds highlights its unique structural features and potential advantages in therapeutic applications.
| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| 6,8-Dichloro-3-formylchromone | Moderate | High | Moderate |
| 6,8-Dibromo-3-formylchromone | Low | None | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Variations
Key structural analogs include:
*Estimated based on molecular formula.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s cyclohexanesulfonyl group likely reduces logP compared to aryl-substituted analogs (e.g., 3-[5-(4-chlorobenzyl)-...]pyridine, logP ~2.5) due to the polar sulfonyl moiety. This may improve aqueous solubility but reduce blood-brain barrier permeability .
- Hydrogen Bonding: The sulfonyl group and azetidine nitrogen provide hydrogen bond acceptors, increasing polar surface area (PSA) and favoring interactions with polar binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
